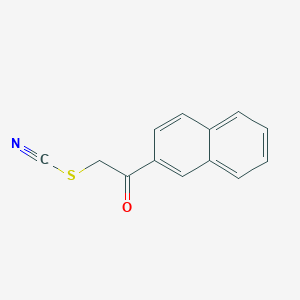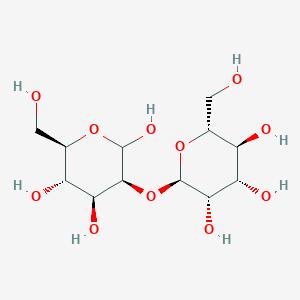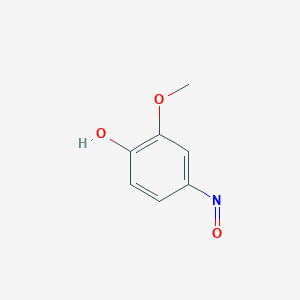
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one (HIMC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIMC is a cyclic enol ether that belongs to the class of cyclohexadienones. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one is not fully understood. However, it is believed that 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression in cancer cells.
Biochemical and Physiological Effects:
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one also inhibits the activity of NF-kappaB, a transcription factor that is involved in the regulation of inflammation and immunity. This inhibition leads to a reduction in the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds that are used in cancer research. However, one of the limitations of using 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects.
Future Directions
There are several future directions for the study of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one. One direction is to further investigate its mechanism of action. This will help researchers design more effective experiments to study its effects. Another direction is to study the potential of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in combination with other drugs for the treatment of cancer. Finally, researchers can also study the potential of 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one is a promising compound that has potential therapeutic applications. Its unique structure and mechanism of action make it a promising candidate for the development of new drugs. While there is still much to learn about 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one, its potential in the treatment of cancer and other diseases makes it an exciting area of research.
Synthesis Methods
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base. This reaction yields 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one as a yellow solid. Other methods of synthesis include the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine-O-sulfonic acid and the reaction between 2,5-dimethoxybenzaldehyde and hydroxylamine-O-carboxylic acid.
Scientific Research Applications
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, or programmed cell death, in cancer cells. 4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one has also been shown to have anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
17576-99-7 |
|---|---|
Product Name |
4-Hydroxyimino-2-methoxy-2,5-cyclohexadiene-1-one |
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-methoxy-4-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-5(8-10)2-3-6(7)9/h2-4,9H,1H3 |
InChI Key |
YJQITTWUTKLYOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)N=O)O |
Other CAS RN |
17576-99-7 |
synonyms |
4-(Hydroxyimino)-2-methoxy-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



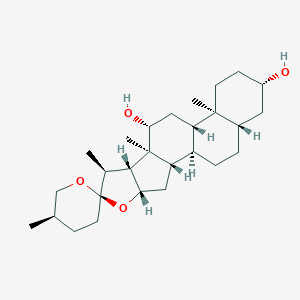
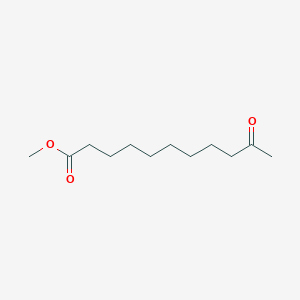


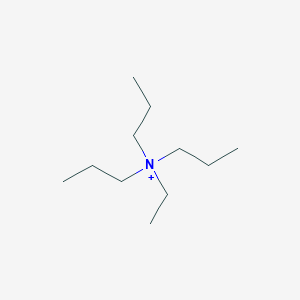

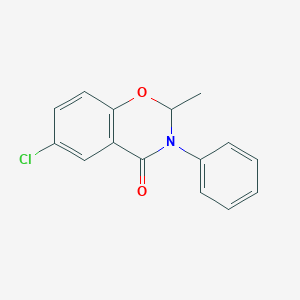

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)

![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)

